N-Carbobenzoxy-DL-methionine

Vue d'ensemble

Description

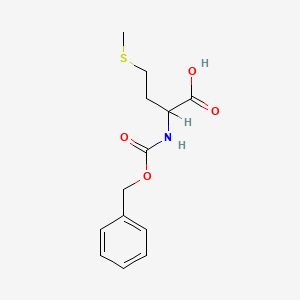

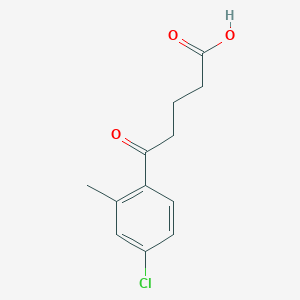

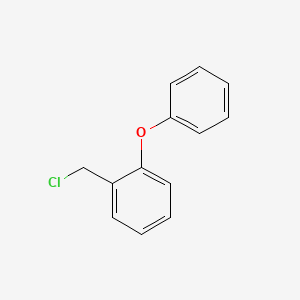

N-Carbobenzoxy-DL-methionine, also known as N-Cbz-DL-methionine or Z-DL-Met-OH, is a compound with the molecular formula C13H17NO4S . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The compound has a molecular weight of 283.34 .Physical and Chemical Properties Analysis

This compound is a solid at 20°C . The compound has a melting point range of 112.0 to 116.0°C , and it is almost transparent in methanol .Applications De Recherche Scientifique

1. Peptide Synthesis

N-Carbobenzoxy-DL-methionine has been utilized in the synthesis of peptides. It has enabled the synthesis of methionine peptides and peptide derivatives, facilitating the study of metabolic reactions involving compounds where methionine is bound in peptide linkage. This research has significant implications in understanding proteolytic enzymes and their hydrolytic action on various peptides (Dekker, Taylor & Fruton, 1949).

2. Antagonistic Effects on Neutrophil Responses

Carbobenzoxy-phenylalanyl-methionine, a derivative of this compound, has been studied for its effects on neutrophil responses to chemotactic factors. It has been identified as a competitive antagonist in inhibiting neutrophil functions such as chemotaxis and granule enzyme release. This research provides insights into potential new approaches for suppressing leukotactic factor-mediated biological responses (O’Flaherty, Showell, Kreutzer, Ward & Becker, 1978).

3. Role in Methionine Metabolism

Studies have explored the effects of different sources of methionine, including this compound, on methionine metabolism in various organisms. The research focuses on how these sources affect biochemical and physiological parameters, offering valuable insights into amino acid metabolism and nutrient absorption in animals (Zhang, Saremi, Gilbert & Wong, 2017).

4. Impact on Antioxidant Capacity

The antioxidant capacity of methionine sources, including this compound, has been studied in vivo, particularly in relation to oxidative stress in animals. This research is crucial for understanding the role of methionine in combating oxidative stress and its implications for animal health (Tang, Yang, Shi & Le, 2011).

5. Exploration in Nutritional Science

This compound has been a subject of study in the field of nutritional science, particularly in understanding its bioavailability and conversion into sulfur-containing amino acids in animal nutrition. This research contributes to optimizing animal feed formulations and enhancing nutrient absorption (Dibner, 2003).

Safety and Hazards

N-Carbobenzoxy-DL-methionine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and the area should be ventilated .

Mécanisme D'action

Target of Action

Z-DL-Met-OH, also known as N-Carbobenzoxy-DL-methionine or Cbz-DL-Methionine, is a derivative of the essential amino acid methionine

Mode of Action

Methionine derivatives are often used in biological systems as building blocks for protein synthesis . They may also play roles in methylation processes, which are crucial for various cellular functions, including DNA methylation and regulation of gene expression .

Biochemical Pathways

Z-DL-Met-OH, being a derivative of methionine, may be involved in the methionine cycle, a critical biochemical pathway in many organisms. This cycle involves the conversion of methionine to S-adenosylmethionine (SAMe), which acts as a universal methyl donor for numerous methylation reactions . The downstream effects of these reactions can influence various biological processes, including gene expression, protein function, and metabolic regulation .

Pharmacokinetics

As a methionine derivative, its bioavailability and pharmacokinetics may be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

Given its structural similarity to methionine, it may participate in similar biological processes, such as protein synthesis and methylation reactions . These processes can have wide-ranging effects on cellular function and health.

Analyse Biochimique

Biochemical Properties

Z-DL-Met-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with several enzymes, including proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. Additionally, Z-DL-Met-OH is known to interact with proteins involved in cellular signaling pathways, influencing their activity and function . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

Z-DL-Met-OH has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Z-DL-Met-OH can enhance the secretion of anabolic hormones and improve mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage by influencing the secretion of anabolic hormones and providing fuel during exercise .

Molecular Mechanism

The molecular mechanism of Z-DL-Met-OH involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Z-DL-Met-OH can bind to enzymes and proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes and gene expression . Additionally, Z-DL-Met-OH can influence the stability and degradation of proteins, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-DL-Met-OH can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Z-DL-Met-OH can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have demonstrated that Z-DL-Met-OH can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of Z-DL-Met-OH vary with different dosages in animal models. At lower doses, Z-DL-Met-OH can enhance growth performance and improve carcass traits in animals, such as pigs and broilers . At higher doses, Z-DL-Met-OH may exhibit toxic or adverse effects, including oxidative stress and alterations in antioxidant status . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without causing toxicity .

Metabolic Pathways

Z-DL-Met-OH is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the conversion of methionine to other metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, Z-DL-Met-OH can enhance the production of glutathione, a major antioxidant in the body, by serving as a precursor .

Transport and Distribution

The transport and distribution of Z-DL-Met-OH within cells and tissues involve specific transporters and binding proteins. These transporters facilitate the uptake and localization of Z-DL-Met-OH in various cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

Z-DL-Met-OH is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct Z-DL-Met-OH to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in modulating cellular processes and interactions with other biomolecules .

Propriétés

IUPAC Name |

4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19-8-7-11(12(15)16)14-13(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKHNNQXKZMOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298655 | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-61-1, 1152-62-1 | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001152621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1152-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbobenzoxy-DL-methionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyloxycarbonyl-DL-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)